N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine
Description
Properties
CAS No. |
4223-24-9 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
phenyl N-[2-methyl-5-(phenoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C21H18N2O4/c1-15-12-13-16(22-20(24)26-17-8-4-2-5-9-17)14-19(15)23-21(25)27-18-10-6-3-7-11-18/h2-14H,1H3,(H,22,24)(H,23,25) |
InChI Key |
HRHQJVCYJQPJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Table 1 summarizes optimized conditions for high-purity yields:
Under these conditions, crude yields exceed 85%, with purity >95% after recrystallization from ethanol/water mixtures.
Selectivity Challenges
Competing reactions include over-acylation (trimerization) and oxidation of the aromatic amine. The 4-methyl group sterically hinders the 1-amino position, but selective acylation is achievable using sub-zero temperatures (−10°C) and slow reagent addition. Nuclear magnetic resonance (NMR) studies confirm that the 1-amino group reacts preferentially due to electronic effects from the methyl substituent.
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability:
-
Continuous Flow Reactors : Enable precise temperature control and reduce batch variability.
-
Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.
-
Automated pH Control : In-line sensors maintain optimal base concentrations, minimizing byproducts.
A pilot-scale study achieved 78% yield (99% purity) using these advancements.
Comparative Analysis of Acylating Agents
While phenoxycarbonyl chloride is standard, alternative agents have been explored:
Table 2: Performance of Acylating Agents
| Agent | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|
| Phenoxycarbonyl Chloride | 85–90 | 95–99 | Moisture-sensitive |
| Phenyl Chloroformate | 70–75 | 90–92 | Lower reactivity |
| Mixed Carbonate Derivatives | 65–70 | 85–88 | Complex purification |
Phenoxycarbonyl chloride remains superior due to its reactivity and commercial availability.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The phenoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create various derivatives with tailored properties. This versatility makes it a valuable building block for more complex organic molecules.
Materials Science
The compound's unique structural features make it suitable for applications in materials science. It can be utilized in the development of advanced polymers and coatings due to its stability and reactivity. Research is ongoing to explore its potential in creating materials with specific mechanical and thermal properties.
Biological Applications
Preliminary studies suggest that this compound may interact with biological macromolecules, indicating potential applications in drug development. Its derivatives are being investigated for enzyme inhibition and other biological activities. The compound's structure may facilitate interactions with specific targets within biological systems.
Case Studies and Research Findings
Research has highlighted various case studies focusing on the synthesis and application of compounds related to this compound:
- Antitubercular Activity : Some derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis, indicating that modifications of the core structure could lead to effective pharmaceutical agents .
- Polymer Development : Studies on polymerization techniques have revealed that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for industrial applications .
Mechanism of Action
The mechanism by which N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is structurally analogous to N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine, differing by the absence of a methyl group at the 5-position of the salicylaldehyde moiety. This minor modification significantly alters electronic properties:
- Electron-donating effects : The additional methyl group in N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine enhances ionization constants (logK₁ = 10.05 vs. 8.54; logK₂ = 8.49 vs. 6.36) due to inductive electron donation, which stabilizes deprotonated forms .
- Steric effects : Bulkier substituents reduce equilibrium constants for lanthanide complexes. For example, equilibrium constants for Ln³⁺/H₂L systems (black line, Fig. 4) are lower than those of Ln³⁺/N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine (red line) due to steric hindrance from the 5-methyl group .
Comparative Physicochemical Properties
Functional Comparisons
- Catalytic Activity: The 5-methyl substituent in H₂L reduces catalytic efficiency in some lanthanide-mediated reactions due to steric constraints, unlike its non-methylated counterpart .
- Magnetic Properties : Both ligands form paramagnetic lanthanide complexes, but H₂L’s lower stability constants may limit applications in high-performance magnets .
Broader Context of Phenylenediamine Derivatives
- N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1): Lacks aromatic substituents, reducing electronic complexity and metal-binding capacity compared to H₂L .
Key Research Findings
Substituent Effects : Methyl groups at the 4- and 5-positions of phenylenediamine derivatives modulate electronic and steric properties, directly impacting ligand acidity and metal-binding affinity .
pH-Dependent Behavior : H₂L’s ability to form multiple protonation states enables pH-responsive applications, such as controlled drug delivery or environmental sensing .
Lanthanide Selectivity : H₂L shows preferential binding to smaller lanthanides (e.g., Lu³⁺ > La³⁺), a trend consistent across Schiff base ligands .
Biological Activity
N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine (C19H18N2O4) is a chemical compound notable for its unique structure, which features two phenoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine backbone. This compound has garnered attention for its potential applications in organic synthesis and materials science, as well as its biological activity.
- Molecular Formula : C19H18N2O4
- Molecular Weight : Approximately 334.36 g/mol
- Structure : Contains dual phenoxycarbonyl substituents that enhance reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1,3-phenylenediamine with phenoxycarbonyl chloride or similar acylating agents. The general steps include:
- Preparation of Reactants : Obtain 4-methyl-1,3-phenylenediamine and phenoxycarbonyl chloride.
- Reaction Conditions : Conduct the reaction under controlled temperature and pH to promote nucleophilic substitution.
- Isolation and Purification : Use techniques such as recrystallization or chromatography to isolate the desired product.
Biological Activity
Preliminary studies suggest that this compound may interact with various biological macromolecules, although detailed studies are necessary to elucidate specific interactions and mechanisms of action.
Potential Biological Interactions
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which may be relevant for this compound.
- Enzyme Inhibition : The presence of amine groups may facilitate interactions with enzymes, potentially leading to inhibitory effects on certain biochemical pathways.
Research Findings
Research indicates that the biological activity of compounds similar to this compound can be influenced by structural modifications:
- Hydrophobicity and Solubility : The hydrophobic nature of the phenoxy groups can affect solubility in biological systems, impacting bioavailability and interaction with cellular targets.
- Reactivity : The ability to undergo nucleophilic substitution reactions allows for potential modifications that could enhance biological activity or reduce toxicity.
Q & A
Q. What are the standard synthetic routes for N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, analogous structures like N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine are prepared by reacting 5-methylsalicylaldehyde with 4-methyl-1,3-phenylenediamine in ethanol under reflux (2:1 molar ratio). Intermediates are characterized using FT-IR, NMR, and mass spectrometry to confirm Schiff base formation and purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on structurally similar diamines, skin corrosion/irritation (Category 2) and eye damage (Category 2A) are primary hazards. Use closed systems, local exhaust ventilation, and personal protective equipment (nitrile gloves, safety goggles, lab coats). Leakage requires immediate containment with inert absorbents, avoiding water or organic solvents .
Q. How is the purity and stability of this compound validated during storage?
Purity (≥98%) is confirmed via HPLC, while stability is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store in airtight containers at ambient temperature, protected from light and moisture. Shelf life is typically 2 years under these conditions .
Advanced Research Questions
Q. How do methyl substituents influence the compound’s coordination chemistry with lanthanides?
Methyl groups on the aromatic ring alter electronic properties via inductive effects. For example, N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine exhibits higher protonation constants (logK₁ = 10.05) compared to non-methylated analogs (logK₁ = 8.54) due to electron-donating effects, enhancing ligand-metal binding affinity. Potentiometric titrations in DMSO/water (30:70 v/v) reveal dominant H₂L species at pH 5–8 and coexisting HL⁻/L²⁻ forms at pH 9–11 .
Q. What methodological challenges arise in resolving contradictory data on substituent effects in stability constants?
Discrepancies in stability constants (e.g., decreased stability with methyl groups in some studies vs. increased ionization constants in others) stem from solvent polarity and pH variations. Use HYPERQUAD and HySS software to model speciation diagrams under controlled ionic strength (0.1 M KCl) and standardized pH calibration (NBS buffers). Cross-validate with UV-Vis titration data (250–500 nm) to reconcile results .
Q. How can spectroscopic methods differentiate between tautomeric forms of this compound in solution?
Electronic absorption spectra (UV-Vis) in DMSO/water show distinct λmax shifts for keto-enol tautomers. For example, enol-imine forms exhibit peaks at ~350 nm, while keto-amine forms absorb at ~290 nm. Variable-temperature <sup>1</sup>H NMR in CDCl3 further resolves tautomeric equilibria through signal splitting and integration ratios .
Q. What strategies optimize its application as a crosslinker in high-temperature polymer composites?
Incorporate this compound into polyimide resins at 1–5 wt% to enhance thermal stability (Tg > 300°C). Cure via step-growth polymerization at 200–250°C under nitrogen. FT-IR tracking of carbonyl (1700 cm⁻¹) and imide (1780 cm⁻¹) bands confirms crosslinking efficiency. Dynamic mechanical analysis (DMA) shows improved storage modulus (E’) by 40% in modified ABS/PVC blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
